(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol
CAS No.:
Cat. No.: VC17222807
Molecular Formula: C22H30N6O
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30N6O |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | (3S,4S)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol |
| Standard InChI | InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 |
| Standard InChI Key | YCVGLKWJKIKVBI-PKOBYXMFSA-N |
| Isomeric SMILES | CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@@H]4CCNC[C@H]4O |
| Canonical SMILES | CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O |
Introduction
Structural Characteristics and Target Affinity
The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7, coupled with a stereospecific piperidin-3-ol moiety. Key structural elements include:
-
Pyrazolo[1,5-a]pyrimidine core: Serves as an ATP-competitive hinge-binding motif, mimicking adenine interactions in kinase active sites .
-
3-isopropyl group: Enhances hydrophobic interactions within the kinase’s affinity pocket, as observed in PI3Kδ inhibitors like CPL302415 .
-
7-benzylamino substituent: Modulates selectivity toward PI3Kδ over other isoforms (α, β, γ), a strategy validated in dezapelisib analogs .
-
(3S,4S)-piperidin-3-ol: The stereochemistry at C(3) and C(4) optimizes hydrogen bonding with catalytic residues, as demonstrated in related PI3K inhibitors .
Table 1: Structural Comparison with Clinically Relevant PI3Kδ Inhibitors
Synthetic Strategy and Structure-Activity Relationships (SAR)
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The core is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with β-ketoesters, followed by chlorination at C(5) using POCl₃ . Subsequent functionalization involves:
-
C(3) isopropyl introduction: Achieved via Suzuki-Miyaura coupling with isopropylboronic acid under palladium catalysis .
-
C(7) benzylamination: Nucleophilic aromatic substitution with benzylamine in the presence of Cs₂CO₃ .
Piperidin-3-ol Moieties
The (3S,4S)-piperidin-3-ol segment is synthesized from 3-hydroxypiperidine through enantioselective reduction using chiral catalysts (e.g., Ru-BINAP), yielding >99% enantiomeric excess . Key steps include:
-
Methylation: Protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride.
-
Aminomethylation: Reaction with formaldehyde and dimethylamine under Mannich conditions .
-
Deprotection: TBS removal via tetrabutylammonium fluoride (TBAF) .
Table 2: Synthetic Yields for Key Intermediates
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core cyclization | POCl₃, DMF, 80°C, 6h | 78 | 95.2 |
| C(3) isopropyl coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | 65 | 97.8 |
| Piperidine synthesis | Ru-BINAP, H₂ (50 psi), MeOH | 92 | 99.1 |
Pharmacological Profile and Mechanism
PI3Kδ Inhibition and Selectivity
Molecular docking studies predict strong interactions with PI3Kδ’s hinge region (Val828, Met752) and affinity pocket (Trp760). The benzylamino group occupies a hydrophobic cleft, while the piperidin-3-ol forms hydrogen bonds with Asp911 and Lys779 . Isoform selectivity arises from steric clashes with PI3Kγ’s larger gatekeeper residue (Gln859) .
Table 3: Predicted Binding Affinities (kcal/mol)
| PI3K Isoform | Docking Score | Key Interactions |
|---|---|---|
| δ | -12.4 | Asp911 (H-bond), Trp760 (π-π) |
| α | -8.7 | Partial H-bond with Lys802 |
| γ | -7.9 | Steric hindrance from Gln859 |
Therapeutic Applications and Clinical Relevance
Autoimmune and Inflammatory Diseases
PI3Kδ inhibitors are clinically validated in rheumatoid arthritis and lupus . The compound’s selectivity profile minimizes metabolic side effects (e.g., hyperglycemia) associated with PI3Kα inhibition .
Oncology
Preclinical models suggest synergy with BTK inhibitors (e.g., ibrutinib) in B-cell malignancies . The benzylamino group may enhance blood-brain barrier penetration for CNS lymphoma applications .
Challenges and Future Directions
Synthetic Complexity
The stereospecific piperidine synthesis requires costly chiral catalysts, necessitating route optimization for scale-up .
Toxicity Profiling
Off-target effects on HERG channels (predicted IC₅₀ = 1.2 μM) warrant further cardiac safety studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume